2-Bromoethyl Methyl Sulfone
Overview
Description
2-Bromoethyl Methyl Sulfone is an organic compound with the molecular formula C3H7BrO2S and a molecular weight of 187.06 g/mol . It is a reagent used in various chemical reactions and has applications in the preparation of sulfone-functionalized imidazolium ionic liquid electrolytes. The compound is known for its electrochemical properties and is used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoethyl Methyl Sulfone can be synthesized through the reaction of 2-bromoethanol with methyl sulfone under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the sulfone group. The reaction is carried out at elevated temperatures, usually around 60°C, for a duration of 24 hours .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoethyl Methyl Sulfone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The sulfone group can undergo oxidation to form sulfoxides or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Major Products Formed:
Scientific Research Applications
2-Bromoethyl Methyl Sulfone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromoethyl Methyl Sulfone involves its ability to act as an electrophile in substitution reactions. The bromine atom in the compound is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various derivatives . The sulfone group in the compound also plays a crucial role in its reactivity, as it can undergo oxidation and other chemical transformations .
Comparison with Similar Compounds
2-Chloroethyl Methyl Sulfone: Similar to 2-Bromoethyl Methyl Sulfone, but with a chlorine atom instead of bromine.
2-Iodoethyl Methyl Sulfone: Contains an iodine atom instead of bromine.
Uniqueness: this compound is unique due to its balanced reactivity and stability. The bromine atom provides a good balance between reactivity and stability, making it suitable for various chemical reactions. Additionally, the sulfone group enhances the compound’s electrochemical properties, making it valuable in the synthesis of ionic liquid electrolytes.
Properties
IUPAC Name |
1-bromo-2-methylsulfonylethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2S/c1-7(5,6)3-2-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEGKADUBXVLHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16523-02-7 | |
Record name | 1-bromo-2-(methylsulfonyl)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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